molecular formula C22H30N2O4S2 B2629252 2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 951543-09-2

2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2629252
CAS No.: 951543-09-2
M. Wt: 450.61
InChI Key: MBSHTVMVTUGYFX-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-6-12-29(25,26)24-11-7-8-19-9-10-20(14-21(19)24)23-30(27,28)22-17(4)15(2)13-16(3)18(22)5/h9-10,13-14,23H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSHTVMVTUGYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Tetramethylbenzene Derivative Formation: The tetramethylbenzene moiety can be synthesized through Friedel-Crafts alkylation of benzene with methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The tetrahydroquinoline core may interact with hydrophobic pockets in enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5-tetramethylbenzene: A simpler compound with similar methyl substitutions on the benzene ring.

    N-propylsulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core and sulfonyl group.

Uniqueness

2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities not found in simpler analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Biological Activity

2,3,5,6-Tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound features a sulfonamide structure with a tetrahydroquinoline moiety and multiple methyl substitutions that may enhance its solubility and biological efficacy. The compound has drawn interest for its antibacterial properties and potential applications in pain management as a TRPM8 antagonist.

Chemical Structure

The compound's molecular formula is C22H30N2O4S2C_{22}H_{30}N_{2}O_{4}S_{2}, indicating a significant molecular complexity due to the presence of both sulfonamide and tetrahydroquinoline functionalities.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis. This mechanism is crucial for the development of new antibiotics that target both gram-positive and gram-negative pathogens. Studies have shown that derivatives of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ), which share structural similarities with our compound of interest, demonstrate antimicrobial efficacy against various multiresistant bacterial strains .

TRPM8 Antagonism

The compound has been explored for its potential as a TRPM8 antagonist. TRPM8 is a receptor involved in the modulation of pain and sensory perception. By blocking this receptor, this compound may provide therapeutic benefits in conditions characterized by chronic pain .

Interaction Studies

Interaction studies using various biological models have been conducted to elucidate the mechanisms through which this compound exerts its effects. Techniques such as molecular docking simulations and enzyme inhibition assays have been employed to identify potential biological targets and pathways involved in its activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound Name Structure Features Biological Activity
SulfanilamideSimple sulfonamideAntibacterial
TrimethoprimDihydrofolate reductase inhibitorAntibacterial
N-(4-methylphenyl)-N'-(propane-1-sulfonyl)ureaUrea derivative with sulfonyl groupPotential herbicide

This table illustrates how variations in structure can influence biological activity and therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of BSTHQ derivatives against Escherichia coli and Staphylococcus aureus, it was found that certain derivatives exhibited significant inhibition of bacterial growth without causing membrane disruption. This suggests a targeted mechanism of action rather than a surfactant effect .

Case Study 2: Pain Management

In preclinical models assessing TRPM8 antagonism, compounds similar to this compound demonstrated reduced pain responses in animal models subjected to thermal stimuli. These findings support the potential use of this compound in developing analgesics targeting sensory pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?

  • Answer : A robust synthesis approach involves multi-step sulfonylation and cyclization. For example, sulfonic chlorides (e.g., benzenesulfonic chloride) can react with tetrahydroquinoline intermediates in the presence of catalysts like DMAP in pyridine. Reaction conditions (e.g., molar ratios, temperature, and solvent polarity) must be optimized to minimize side products. Purification via column chromatography and recrystallization (e.g., using petroleum ether/ethyl acetate) is critical . Structural analogs in PubChem highlight the importance of protecting groups and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Answer : Use a combination of spectroscopic and computational methods:

  • NMR/IR spectroscopy : Confirm functional groups (e.g., sulfonamide, tetramethylbenzene) and hydrogen bonding.
  • Mass spectrometry : Verify molecular weight (e.g., via high-resolution MS) and fragmentation patterns.
  • X-ray crystallography : Resolve 3D conformation and sulfonyl-quinoline interactions.
  • Computational tools : Calculate properties like logP, topological polar surface area, and hydrogen bond donors/acceptors using PubChem-derived data .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

  • Answer : Link research to established pharmacological or biochemical theories. For instance:

  • Receptor-ligand interaction models : Predict binding affinity to target proteins (e.g., kinases, ion channels).
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methyl groups, sulfonyl placement) with activity trends.
  • Free-energy perturbation simulations : Assess thermodynamic contributions of tetrahydroquinoline flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?

  • Answer : Implement rigorous statistical and methodological controls:

  • Replication : Use ≥4 experimental replicates to assess variability (e.g., as in randomized block designs) .
  • Batch-effect correction : Standardize reagents, cell lines, and assay conditions.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) .
  • Mechanistic studies : Use knockout models or isotopic labeling to isolate pathways affected by the compound .

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecological impact?

  • Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Measure hydrolysis, photodegradation, and sorption coefficients under controlled conditions (pH, temperature).
  • Phase 2 (Microcosm/Mesocosm) : Assess biodegradation in soil/water systems and trophic transfer using LC-MS/MS.
  • Phase 3 (Field) : Monitor long-term bioaccumulation in ecosystems, referencing frameworks like Project INCHEMBIOL for risk assessment .

Q. How can advanced computational methods improve the compound’s target specificity?

  • Answer : Combine:

  • Molecular docking : Screen against off-target proteins (e.g., cytochrome P450 enzymes) to predict selectivity.
  • MD simulations : Analyze sulfonamide-quinoline conformational stability in biological membranes.
  • AI/ML models : Train on PubChem datasets to optimize substituents for reduced toxicity .

Q. What strategies address challenges in scaling up synthesis while maintaining purity?

  • Answer :

  • Flow chemistry : Improve yield and reduce side reactions via continuous reaction monitoring.
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent ratios) to identify critical factors.
  • PAT (Process Analytical Technology) : Use in-line spectroscopy (e.g., Raman) for real-time purity assessment .

Methodological Resources

  • Experimental Design : Refer to split-plot and randomized block methodologies for multi-variable studies .
  • Data Analysis : Use bibliometric frameworks to contextualize findings within existing literature .
  • Theoretical Alignment : Apply quadripolar models (theoretical, epistemological, morphological, technical) to integrate multidisciplinary insights .

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